molecular formula C22H30N2O3S B216291 N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide

Katalognummer B216291
Molekulargewicht: 402.6 g/mol
InChI-Schlüssel: ZIOUVRQIQDUFES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide, also known as DPA-714, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is found in high concentrations in activated microglia, astrocytes, and other cells involved in the immune response in the central nervous system.

Wirkmechanismus

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide involves its binding to TSPO, which is thought to modulate the immune response in the central nervous system. TSPO is involved in the transport of cholesterol into mitochondria, which is important for the production of steroid hormones and the regulation of cellular metabolism. By binding to TSPO, N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide may modulate these processes and reduce inflammation in the brain.
Biochemical and Physiological Effects
N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide has been shown to have several biochemical and physiological effects in animal models of neuroinflammation. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce the activation of microglia and astrocytes, which are key players in the immune response in the central nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide has several advantages for use in lab experiments. It is highly selective for TSPO, which allows for specific targeting of activated microglia and astrocytes. It is also readily available and has been shown to have low toxicity in animal models. However, there are some limitations to the use of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. It also has limited solubility in aqueous solutions, which may limit its use in certain assays.

Zukünftige Richtungen

There are several future directions for N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide research. One area of interest is the development of new TSPO ligands with improved selectivity and pharmacokinetic properties. Another area of interest is the use of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide in combination with other drugs to target multiple pathways involved in neuroinflammation. Finally, there is interest in the use of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide in clinical trials to evaluate its potential as a therapeutic agent for neurological disorders.

Synthesemethoden

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide involves several steps, including the reaction of 4-phenylbutan-2-one with hydrazine hydrate to form 4-phenylbutan-2-one hydrazone, which is then reacted with dipropylsulfamide to form the final product, N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide. The synthesis method has been optimized to produce high yields of pure N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide, making it readily available for research purposes.

Wissenschaftliche Forschungsanwendungen

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide has been used extensively in medical research, particularly in the field of neuroinflammation. It has been shown to bind selectively to TSPO, which is upregulated in activated microglia and astrocytes in response to inflammation. This makes N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide a valuable tool for studying the role of neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

Produktname

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide

Molekularformel

C22H30N2O3S

Molekulargewicht

402.6 g/mol

IUPAC-Name

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide

InChI

InChI=1S/C22H30N2O3S/c1-3-17-24(18-4-2)28(26,27)21-15-13-20(14-16-21)23-22(25)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-16H,3-4,8,11-12,17-18H2,1-2H3,(H,23,25)

InChI-Schlüssel

ZIOUVRQIQDUFES-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2

Kanonische SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.